REACTION_CXSMILES
|
[CH:1](O)=[O:2].[NH2:4][C:5]1[C:6](=[O:21])[NH:7][CH:8]=[C:9]([CH3:20])[C:10]=1[S:11][C:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[C:14]([CH3:19])[CH:13]=1>C(OCC)=O>[CH:1]([NH:4][C:5]1[C:6](=[O:21])[NH:7][CH:8]=[C:9]([CH3:20])[C:10]=1[S:11][C:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[C:14]([CH3:19])[CH:13]=1)=[O:2]
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Name
|
|
Quantity
|
2 mL
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Type
|
reactant
|
Smiles
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C(=O)O
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Name
|
|
Quantity
|
0.1 g
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Type
|
reactant
|
Smiles
|
NC=1C(NC=C(C1SC1=CC(=CC(=C1)C)C)C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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previously distilled over calcium hydride) (8 ml)
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 12 hours
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Duration
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12 h
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Type
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CUSTOM
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Details
|
After evaporation of the volatile substances
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Type
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WASH
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Details
|
the residue was washed twice with ethanol and once with ethyl acetate
|
Type
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CUSTOM
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Details
|
It was purified by column chromatography
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Type
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ADDITION
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Details
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a mixture of dichloromethane and ethanol (95:5) as eluant
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC=1C(NC=C(C1SC1=CC(=CC(=C1)C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.06 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |